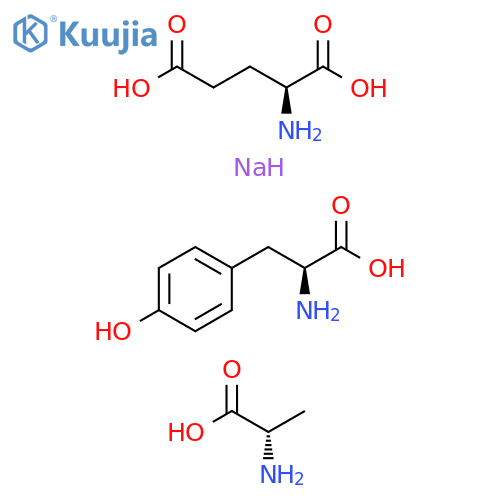Cas no 97105-01-6 (POLY(GLU, ALA, TYR) SODIUM SALT)

97105-01-6 structure
商品名:POLY(GLU, ALA, TYR) SODIUM SALT
CAS番号:97105-01-6
MF:C17H28N3NaO9
メガワット:441.408696174622
MDL:MFCD00166676
CID:800791
POLY(GLU, ALA, TYR) SODIUM SALT 化学的及び物理的性質
名前と識別子
-
- POLY(GLU, ALA, TYR) SODIUM SALT
- POLY(GLU, ALA, TYR) 1:1:1 SODIUM MOL.*WT . 20,000-50
- POLY(GLU, ALA, TYR) 6:3:1 SODIUM MOL.*WT . 20,000-50
-
- MDL: MFCD00166676
- インチ: 1S/C9H11NO3.C5H9NO4.C3H7NO2.Na.H/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;;/h1-4,8,11H,5,10H2,(H,12,13);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);;/t8-;3-;2-;;/m000../s1
- InChIKey: OULSNIQIOVNJNY-SWTFGQBXSA-N
- ほほえんだ: [C@H](N)(C)C(=O)O.C(C1C=CC(O)=CC=1)[C@H](N)C(=O)O.[C@@H](N)(C(=O)O)CCC(=O)O.[NaH]
POLY(GLU, ALA, TYR) SODIUM SALT セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
POLY(GLU, ALA, TYR) SODIUM SALT 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03030-25mg |
POLY(GLU, ALA, TYR) SODIUM SALT |
97105-01-6 | - | 25mg |
¥3418.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03030-10mg |
POLY(GLU, ALA, TYR) SODIUM SALT |
97105-01-6 | - | 10mg |
¥1818.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02027-25mg |
POLY(GLU, ALA, TYR) SODIUM SALT |
97105-01-6 | 25mg |
¥2178.0 | 2021-09-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P4149-25MG |
Poly(Glu, Ala, Tyr) sodium salt |
97105-01-6 | 25mg |
¥2756.67 | 2023-09-20 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P4149-10MG |
Poly(Glu, Ala, Tyr) sodium salt |
97105-01-6 | 10mg |
¥1466.48 | 2023-09-20 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | P4149-10mg |
97105-01-6 | 10mg |
¥1466.49 | 2023-09-15 | |||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P475418-25mg |
POLY(GLU, ALA, TYR) SODIUM SALT |
97105-01-6 | Glu:Ala:Tyr(1:1:1),20000-50000 | 25mg |
¥2898.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P475418-10mg |
POLY(GLU, ALA, TYR) SODIUM SALT |
97105-01-6 | Glu:Ala:Tyr(1:1:1),20000-50000 | 10mg |
¥1272.90 | 2023-09-01 | |
| AN HUI ZE SHENG Technology Co., Ltd. | P4149-25mg |
97105-01-6 | 25mg |
¥2756.68 | 2023-09-15 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P3899-100MG |
Poly(Glu, Ala, Tyr) sodium salt |
97105-01-6 | Glu:Ala:Tyr (6:3:1), mol wt 20,000-50,000 | 100MG |
¥5562.48 | 2022-02-22 |
POLY(GLU, ALA, TYR) SODIUM SALT 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
97105-01-6 (POLY(GLU, ALA, TYR) SODIUM SALT) 関連製品
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
